Trimedlure

Description

Structure

3D Structure

Properties

IUPAC Name |

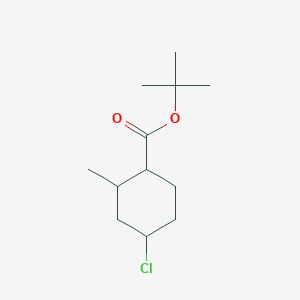

tert-butyl 4-chloro-2-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8-10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMORJJNVZMVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1C(=O)OC(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70881005 | |

| Record name | tert-Butyl 4-chloro-2-methylcyclohexane carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12002-53-8, 7771-58-6 | |

| Record name | Cyclohexanecarboxylic acid, 4(or 5)-chloro-2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl 4-chloro-2-methylcyclohexane carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylethyl 4(or 5)-chloro-2-methylcyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Composition and Isomers of Trimedlure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimedlure, a potent synthetic attractant for the male Mediterranean fruit fly (Ceratitis capitata), plays a crucial role in the monitoring and control of this significant agricultural pest.[1] Its effectiveness, however, is not uniform across its commercially produced forms, as it exists as a complex mixture of various stereoisomers. This technical guide provides a comprehensive overview of the chemical composition of this compound, delves into the intricacies of its isomeric forms, and presents detailed experimental protocols for its analysis. A thorough understanding of this compound's isomeric composition is paramount for optimizing its efficacy in pest management strategies.

Chemical Composition of this compound

This compound is the tert-butyl ester of 4- and 5-chloro-2-methylcyclohexanecarboxylic acid. Its chemical formula is C₁₂H₂₁ClO₂. The technical-grade product is a complex mixture of eight isomers, which arise from the chiral centers and the substitution pattern on the cyclohexane ring.[2] These isomers are broadly categorized into cis and trans configurations, with the trans isomers being the primary attractive components. Commercial preparations of this compound typically consist of 90-95% trans isomers and 5-10% cis isomers.[3]

The core structure of this compound is a substituted cyclohexane ring with a tert-butyl ester group, a methyl group, and a chlorine atom. The relative spatial arrangement of these substituents gives rise to the different isomers, each with distinct chemical and biological properties.

Isomers of this compound

The eight isomers of this compound are designated as A, B1, B2, and C for the four trans isomers, and V, W, X, and Y for the four cis isomers. The trans isomers, where the methyl and ester groups are on opposite sides of the cyclohexane ring, are the most biologically active components.[2] Among these, isomer C has been consistently identified as the most potent attractant for the Mediterranean fruit fly.[1][2]

The relative attractiveness of the four main trans isomers follows the order: TML-C > TML-A > TML-B1 > TML-B2 .[2] The specific stereochemistry of the most active enantiomer of isomer C has been identified as the 1S,2S,4R enantiomer of the tert-butyl ester of cis-4-chloro-trans-2-methylcyclohexanecarboxylic acid.[4]

Isomer Relationship Diagram

Caption: Relationship of the eight isomers of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the isomeric composition and biological activity of this compound.

Table 1: Typical Isomeric Composition of Commercial this compound

| Isomer Type | Percentage in Commercial Product |

| trans-Isomers (A, B1, B2, C) | 90-95%[3] |

| cis-Isomers (V, W, X, Y) | 5-10%[2] |

Table 2: Relative Attractiveness of trans-Trimedlure Isomers to Ceratitis capitata

| Isomer | Relative Attractiveness |

| TML-C | Most Attractive[1][2] |

| TML-A | Second Most Attractive[2] |

| TML-B1 | Third Most Attractive[2] |

| TML-B2 | Least Attractive[2] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

The separation and quantification of this compound isomers are typically achieved using gas chromatography-mass spectrometry (GC-MS). The following is a general protocol based on established methods.

1. Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (GC-MS).

-

Capillary column suitable for isomer separation (e.g., 5% phenyl-methylpolysiloxane).

2. Sample Preparation:

-

Dissolve a known amount of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

-

If necessary, perform a derivatization step, such as trimethylsilylation, to improve the volatility and chromatographic separation of the isomers.

3. GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 min.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 5 min.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 50-350.

4. Data Analysis:

-

Identify the individual isomers based on their retention times and mass spectra.

-

Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound isomers.

Conclusion

This technical guide has provided a detailed examination of the chemical composition and isomeric forms of this compound. The key takeaway for researchers and professionals in drug development and pest management is the critical importance of the isomeric ratio in determining the biological efficacy of this potent insect attractant. The dominance of the trans-isomers, particularly isomer C, in eliciting a strong attractive response in the Mediterranean fruit fly underscores the need for precise analytical methods to ensure the quality and consistency of commercial this compound formulations. The provided experimental protocol for GC-MS analysis serves as a foundational method for the characterization and quality control of this compound, ultimately contributing to more effective and targeted pest control strategies. Further research into the stereospecific synthesis of the most active isomers holds the potential for the development of even more potent and selective attractants.

References

- 1. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound enantiomers: Differences in attraction for mediterranean fruit fly,Ceratitis capitata (Wied.) (Diptera: Tephritidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Trimedlure Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimedlure, a potent attractant for the male Mediterranean fruit fly (Ceratitis capitata), is a critical tool in pest management and quarantine programs worldwide. It is a mixture of eight stereoisomers of tert-butyl 4- (and 5-)chloro-2-methylcyclohexanecarboxylate. The biological activity of this compound is primarily attributed to its four trans isomers, designated as A, B1, B2, and C, with isomer C generally exhibiting the highest attractancy.[1] The precise synthesis and stereochemical control of these isomers are paramount for developing more effective and selective lures. This technical guide provides an in-depth overview of the synthetic pathways, experimental protocols, and quantitative data for the preparation of this compound stereoisomers.

Synthetic Strategies

The synthesis of individual this compound stereoisomers presents a significant challenge due to the presence of three chiral centers in the substituted cyclohexane ring. The primary synthetic approaches involve the stereoselective construction of the corresponding 4- or 5-chloro-2-methylcyclohexanecarboxylic acid precursors, followed by esterification with tert-butanol.

A common strategy for the synthesis of the trans-Trimedlure isomers begins with trans-6-methyl-3-cyclohexene-1-carboxylic acid. This starting material can be subjected to hydrochlorination to introduce the chlorine atom at the 4- or 5-position, followed by esterification. The stereochemical outcome of the hydrochlorination step is crucial for obtaining the desired isomers.

Alternatively, a Diels-Alder reaction can be employed to construct the substituted cyclohexane ring with the desired relative stereochemistry. For example, the reaction of a suitable diene with a dienophile can provide a precursor with the correct arrangement of the methyl and carboxyl groups, which can then be further functionalized to introduce the chlorine atom.

The final esterification with tert-butanol is often challenging due to the steric hindrance of both the tertiary alcohol and the substituted cyclohexanecarboxylic acid. Specialized esterification methods are often required to achieve reasonable yields.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of key intermediates and the final this compound isomers.

Synthesis of trans-2-Methyl-6-oxabicyclo[3.2.1]octan-7-one

This lactone is a key intermediate in the synthesis of 5-substituted-2-methylcyclohexanecarboxylic acids.

-

Iodolactonization of trans-6-methyl-3-cyclohexene-1-carboxylic acid: To a solution of trans-6-methyl-3-cyclohexene-1-carboxylic acid in a suitable solvent, an iodine source (e.g., I2) and a base (e.g., NaHCO3) are added. The reaction proceeds via an iodonium-induced cyclization to form the iodolactone.

-

Reductive deiodination: The resulting iodolactone is then treated with a reducing agent, such as tributyltin hydride, to remove the iodine atom and afford the desired lactone.

Synthesis of cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylic Acid (A Precursor for a Ceralure Isomer, adaptable for this compound)

This procedure, developed for the iodo-analog Ceralure, illustrates the ring-opening of the lactone and can be adapted for the synthesis of chloro-analogs.

-

To a solution of trans-2-methyl-6-oxabicyclo[3.2.1]octan-7-one (1 equivalent) and sodium iodide (3 equivalents) in dry acetonitrile, trichloromethylsilane (1 equivalent) is added under a nitrogen atmosphere.[2]

-

The mixture is refluxed for 2 hours, then concentrated.[2]

-

The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with saturated sodium thiosulfate solution and dried over Na2SO4.[2]

-

The solvent is evaporated to yield a mixture of cis-5-iodo-trans-2-methylcyclohexane-1-carboxylic acid and its trans,trans isomer.[2]

Esterification to form tert-Butyl Esters (this compound Isomers)

The sterically hindered nature of the cyclohexanecarboxylic acid and tert-butanol necessitates specific esterification conditions.

-

Acid Chloride Formation: The carboxylic acid precursor is converted to its corresponding acid chloride using a reagent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane.

-

Esterification: The acid chloride is then reacted with tert-butanol in the presence of a base, such as pyridine, at low temperatures to form the desired tert-butyl ester.

Quantitative Data

The following tables summarize the yields and purity data for the synthesis of a Ceralure isomer, which provides a relevant example for the synthesis of this compound isomers.

| Step | Product | Yield (%) | Purity (%) | Reference |

| Ring opening of trans-2-methyl-6-oxabicyclo[3.2.1]octan-7-one | Mixture of iodo-acid isomers | - | - | [2] |

| Esterification of cis-5-iodo-trans-2-methylcyclohexane-1-carboxylic acid | Ethyl cis-5-iodo-trans-2-methylcyclohexane-1-carboxylate (Ceralure B1) | 80 | >98 | [2] |

Visualizations

Synthetic Pathway to a Ceralure B1 Precursor

Caption: Synthetic route to a key carboxylic acid precursor for Ceralure B1.

General Esterification Workflow

Caption: General workflow for the esterification of the carboxylic acid precursors.

Separation and Analysis of Stereoisomers

Due to the formation of multiple stereoisomers in most synthetic routes, the separation and purification of the individual isomers are critical. Preparative gas chromatography (GC) and fractional crystallization are the primary methods used to isolate the four active trans-Trimedlure isomers.

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the identification and characterization of the individual stereoisomers.

Conclusion

The stereoselective synthesis of this compound isomers is a complex but crucial endeavor for the development of effective and environmentally friendly pest management strategies. This guide provides a foundational understanding of the synthetic approaches, experimental considerations, and analytical methods involved. Further research into more efficient and stereoselective synthetic routes will continue to be a priority in this field.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Trimedlure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Trimedlure, a synthetic attractant for the male Mediterranean fruit fly, Ceratitis capitata. This compound is a complex mixture of eight isomers, and understanding the relationship between their chemical structures and biological activity is crucial for developing more effective and selective lures for pest management. This document delves into the quantitative data, experimental protocols, and potential signaling pathways associated with this compound's activity.

Core Concepts in this compound SAR

This compound, chemically known as tert-butyl 4- and 5-chloro-cis- and -trans-2-methylcyclohexane-1-carboxylate, is a chiral molecule with multiple stereoisomers.[1][2][3] The commercial product is a mixture of these isomers, with the trans isomers being the primary attractive components.[4] The biological activity of this compound is highly dependent on the specific stereochemistry of the individual isomers.

Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the key molecular features that govern the attractiveness of this compound isomers.[1][2][3] These studies have demonstrated a correlation between molecular descriptors such as volume, surface area, specific torsion angles, and interatomic distances, and the field capture rates of male medflies.[1][2]

Quantitative Structure-Activity Relationship Data

The relative attractiveness of the four major trans isomers of this compound has been determined through field tests. The isomer designated as TML-C is the most attractive, followed by TML-A, TML-B₁, and TML-B₂.[4]

| Isomer Designation | Chemical Name (Abbreviated) | Relative Attractiveness |

| TML-C | tert-butyl cis-4-chloro-trans-2-methylcyclohexane-1-carboxylate | Most Attractive |

| TML-A | tert-butyl trans-5-chloro-trans-2-methylcyclohexane-1-carboxylate | Moderately Attractive |

| TML-B₁ | tert-butyl trans-4-chloro-trans-2-methylcyclohexane-1-carboxylate | Less Attractive |

| TML-B₂ | tert-butyl cis-5-chloro-trans-2-methylcyclohexane-1-carboxylate | Least Attractive |

Furthermore, research into the enantiomers of the most active isomer, TML-C, has revealed that the (1S,2S,4R) enantiomer is the most biologically active component of this compound.[3] This highlights the critical role of stereochemistry in the interaction with the fly's olfactory receptors.

Experimental Protocols

The evaluation of this compound's structure-activity relationship relies on robust and standardized experimental protocols. The primary methods employed are field trapping and laboratory-based bioassays.

Field Trapping Bioassay

This method assesses the attractiveness of different this compound isomers or analogs under real-world conditions.

Materials:

-

Jackson traps or similar sticky traps

-

Cotton wicks or polymeric plugs for lure dispensation

-

Solutions of purified this compound isomers or analogs in a suitable solvent (e.g., acetone)

-

Sterile or wild male Mediterranean fruit flies for release (if required)

Procedure:

-

Lure Preparation: Apply a standardized dose (e.g., 2 mL of a specific concentration) of the test compound onto a cotton wick or use a pre-loaded polymeric plug.[5][6][7]

-

Trap Deployment: Suspend the baited traps from tree branches in a grid pattern within an orchard or suitable habitat.[5] Traps should be separated by a sufficient distance (e.g., 25-50 meters) to avoid interference.[5]

-

Experimental Design: Employ a randomized complete block design to minimize the effects of spatial variation.[4] Rotate the positions of the different treatments between successive trials.[5]

-

Fly Release (for sterile fly studies): Release a known number of sterile male medflies in the center of the trap grid.[8]

-

Data Collection: After a defined period (e.g., 24 hours), collect the sticky inserts from the traps.[5]

-

Analysis: Count the number of captured male medflies per trap.[5] Transform the data (e.g., using a square root transformation) to normalize the distribution and perform analysis of variance (ANOVA) to determine significant differences between treatments.[4]

Laboratory Bioassay: Carousel Olfactometer

This assay provides a controlled environment to measure the behavioral response of flies to different lures.

Materials:

-

Carousel olfactometer (e.g., a 1 m³ enclosure with a rotating carousel)[6]

-

Standard Jackson traps

-

This compound-baited dispensers and unbaited controls

-

Laboratory-reared male Mediterranean fruit flies (12-14 days old)[6]

Procedure:

-

Acclimatization: Acclimate the male flies to the experimental conditions.

-

Assay Setup: Place a trap baited with the test lure and a control trap (empty or solvent-baited) on the rotating carousel (e.g., rotating at 2 rpm).[6]

-

Fly Introduction: Introduce a known number of male flies (e.g., 40) into the enclosure.[6]

-

Observation Period: Allow the flies to respond to the lures for a set period (e.g., 4 hours).[6]

-

Data Collection: Count the number of flies captured in each trap.[6]

-

Analysis: Calculate the proportion of flies captured in the baited trap relative to the total number of flies introduced. Compare the responses to different lures using appropriate statistical tests.

Signaling Pathway and Experimental Workflow Visualizations

To better understand the processes involved in this compound research, the following diagrams illustrate a hypothetical signaling pathway and a typical experimental workflow.

References

- 1. Quantitative structure-activity relationships (QSAR) of this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]

- 5. bioone.org [bioone.org]

- 6. academic.oup.com [academic.oup.com]

- 7. bioone.org [bioone.org]

- 8. bioone.org [bioone.org]

The Enigmatic Allure: A Technical Guide to the Mechanism of Action of Trimedlure in Ceratitis capitata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimedlure, a potent parapheromone, has been a cornerstone in the monitoring and control of the Mediterranean fruit fly, Ceratitis capitata, a devastating agricultural pest. Despite its widespread use, a comprehensive understanding of its precise mechanism of action at the molecular level remains a subject of ongoing research. This technical guide synthesizes the current knowledge, detailing the behavioral, electrophysiological, and molecular processes that govern the attraction of C. capitata to this compound. It aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the existing data, experimental methodologies, and the hypothesized signaling cascade, thereby highlighting areas for future investigation and the development of novel pest management strategies.

Introduction

The Mediterranean fruit fly, Ceratitis capitata (Wiedemann), poses a significant threat to global agriculture due to its broad host range and invasive nature. Integrated pest management (IPM) strategies heavily rely on monitoring and male annihilation techniques, for which the synthetic lure, this compound, is of paramount importance. This compound is a multi-component mixture of stereoisomers of tert-butyl 4-(and 5)-chloro-2-methylcyclohexane-1-carboxylate. Understanding how this lure manipulates the fly's olfactory system to elicit a powerful attractive response is crucial for optimizing its efficacy and for the rational design of new, more potent, and specific attractants. This guide delves into the intricate mechanism of action, from the initial interaction with the fly's sensory apparatus to the ultimate behavioral output.

Behavioral Response to this compound

The primary and most evident effect of this compound is the potent attraction of male Ceratitis capitata. This response is influenced by various factors including the isomer composition of the lure, its concentration, and environmental conditions.

Field and Laboratory Observations

Field studies have consistently demonstrated the effectiveness of this compound in trapping male medflies. The composition of the lure is critical, with specific isomers showing differential attractiveness. Wind tunnel assays have provided a more controlled environment to study the fly's behavior. In response to a plume of this compound, male flies exhibit a characteristic upwind flight pattern, involving a zigzagging anemotactic flight, which is a common behavior in insects navigating towards a source of a sex pheromone.

The Olfactory Pathway: A Hypothesized Mechanism

The perception of this compound by Ceratitis capitata is believed to follow the general principles of insect olfaction. This process involves the capture of the odorant molecules by specialized proteins, their transport to olfactory receptors, and the subsequent activation of a signaling cascade that leads to neuronal firing.

Odorant Binding Proteins (OBPs): The First Encounter

Odorant Binding Proteins (OBPs) are small, soluble proteins found in the sensillar lymph of insect antennae. They are thought to play a crucial role in solubilizing hydrophobic odorant molecules and transporting them to the olfactory receptors. While no study has definitively shown a direct binding of this compound to a specific OBP in C. capitata, several OBPs have been identified and characterized in this species, making them prime candidates for this initial interaction. The expression of certain OBPs is enriched in the antennae, further suggesting their role in olfaction.

A proposed workflow for identifying this compound-binding OBPs is as follows:

Figure 1. A generalized workflow for identifying and characterizing Odorant Binding Proteins that may bind to this compound.

Olfactory Receptors (ORs): The Key to Specificity

The specificity of the olfactory response is determined by Olfactory Receptors (ORs), which are transmembrane proteins located on the dendrites of olfactory sensory neurons (OSNs). In insects, ORs form a complex with a highly conserved co-receptor, Orco. The binding of a ligand, such as this compound, to a specific OR is thought to induce a conformational change that opens the ion channel, leading to depolarization of the neuron.

To date, the specific OR(s) in Ceratitis capitata that respond to this compound have not been identified. This represents a significant knowledge gap in understanding the mechanism of action. Identifying these receptors is a critical next step in this field of research.

The hypothesized signaling pathway at the dendritic membrane of an olfactory sensory neuron is depicted below:

Figure 2. A diagram illustrating the hypothesized signaling cascade initiated by this compound in a Ceratitis capitata olfactory sensory neuron.

Electrophysiological Evidence

Electrophysiological techniques provide a direct measure of the response of the olfactory system to chemical stimuli. Electroantennography (EAG) and Single Sensillum Recording (SSR) are two key methods used to quantify these responses.

Electroantennography (EAG)

EAG measures the summated electrical potential from the entire antenna, representing the collective response of many olfactory sensory neurons. Studies on C. capitata have demonstrated a dose-dependent EAG response to this compound and its isomers.

| Isomer | Relative EAG Response (Male) | Relative EAG Response (Female) |

| This compound (mixture) | +++ | ++ |

| Isomer A | +++ | +++ |

| Isomer B1 | +++ | ++ |

| Isomer B2 | + | + |

| Isomer C | ++++ | ++ |

| Table 1: A qualitative summary of representative EAG responses of male and female Ceratitis capitata to this compound and its isomers. The number of '+' symbols indicates the relative magnitude of the response. |

Experimental Protocol: Electroantennography (EAG)

-

Fly Preparation: An adult Ceratitis capitata is immobilized, and the head is excised.

-

Electrode Placement: Glass capillary electrodes filled with a saline solution are used. The recording electrode is placed in contact with the tip of the antenna, while the reference electrode is inserted into the head capsule.

-

Stimulus Delivery: A constant stream of purified and humidified air is passed over the antenna. A defined puff of air carrying a known concentration of this compound is injected into the airstream.

-

Signal Amplification and Recording: The potential difference between the electrodes is amplified and recorded using specialized software. The amplitude of the negative voltage deflection is measured as the EAG response.

Single Sensillum Recording (SSR)

SSR allows for the recording of action potentials from individual olfactory sensory neurons housed within a single sensillum. This technique provides much finer resolution than EAG, making it possible to identify the specific types of neurons that respond to a particular odorant. While a detailed SSR study specifically for this compound in C. capitata is not yet available in the published literature, this methodology is critical for pinpointing the exact neuronal targets of the lure.

Experimental Protocol: Single Sensillum Recording (SSR)

-

Fly Preparation: The fly is immobilized in a plastic pipette tip or on a slide with wax, leaving the antennae exposed and accessible.

-

Electrode Placement: A sharpened tungsten recording electrode is inserted into the shaft of a single antennal sensillum. A reference electrode is placed in the eye or another part of the body.

-

Stimulus Delivery: Similar to EAG, a controlled puff of this compound-laden air is delivered to the antenna.

-

Recording and Analysis: The extracellular action potentials from the neuron(s) within the sensillum are recorded. The change in the firing rate upon stimulus presentation is quantified.

Future Directions and Conclusion

The mechanism of action of this compound in Ceratitis capitata is a complex process that is not yet fully understood. While behavioral and electrophysiological data have provided valuable insights, the molecular components, particularly the specific olfactory receptors, remain to be identified. Future research should focus on:

-

Deorphanization of C. capitata Olfactory Receptors: Functional screening of the fly's OR repertoire using heterologous expression systems (e.g., Xenopus oocytes, Drosophila "empty neuron" system) is essential to identify the receptor(s) for this compound.

-

Quantitative Binding Assays: Determining the binding affinities of this compound and its isomers to candidate OBPs and the identified ORs will provide crucial quantitative data.

-

In-depth Electrophysiology: Comprehensive SSR studies are needed to characterize the response properties of individual olfactory sensory neurons to this compound.

-

Structural Biology: Elucidating the three-dimensional structure of this compound bound to its OBP and/or OR will provide a basis for the rational design of novel attractants.

A complete understanding of the mechanism of action of this compound will not only satisfy a fundamental scientific curiosity but also pave the way for the development of more effective and environmentally friendly strategies for the control of the Mediterranean fruit fly. This knowledge will be invaluable for researchers, scientists, and professionals involved in the development of the next generation of pest management tools.

Olfactory Receptor Response to Trimedlure in the Mediterranean Fruit Fly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mediterranean fruit fly, Ceratitis capitata (medfly), is a significant agricultural pest, causing extensive damage to a wide variety of fruit crops. Control and monitoring strategies for this invasive species heavily rely on the use of synthetic lures, with Trimedlure being a prominent male-specific attractant. Understanding the molecular mechanisms underlying the detection of this compound by the medfly's olfactory system is crucial for the development of more effective and targeted pest management strategies. This technical guide provides an in-depth overview of the current knowledge on the olfactory receptor response to this compound in medflies, focusing on electrophysiological data, relevant experimental protocols, and the putative signaling pathways involved. While the specific olfactory receptor(s) that bind this compound have not yet been definitively identified, this guide synthesizes the available research to provide a comprehensive resource for professionals in the field.

Data Presentation: Electrophysiological Responses to this compound Isomers

Electrophysiological studies, primarily using electroantennography (EAG), have demonstrated that the medfly antenna is sensitive to this compound. The response, however, varies significantly depending on the specific isomer of the compound. This compound is a mixture of four trans isomers: A, B1, B2, and C.

| Isomer | Sex | EAG Response Magnitude (Relative to other isomers) | Peak Response Dosage (µg) | Notes |

| C | Male | Highest | ~10 | Apparent EAG selectivity in males correlates with field attractancy.[1] |

| A | Male | Moderate | ~10 | |

| B1 | Male | Moderate | ~10 | |

| B2 | Male | Lowest | ~10 | |

| A | Female | Highest | ~10 | |

| B1 | Female | Moderate | ~10 | |

| C | Female | Moderate | ~10 | |

| B2 | Female | Lowest | ~10 |

Key Observations:

-

Male medfly antennae exhibit the strongest response to the C isomer of this compound, which is consistent with field observations of its attractiveness.[1]

-

While both sexes respond to this compound isomers, the relative response magnitudes differ, suggesting potential sex-specific differences in olfactory receptor populations or sensitivities.[1]

-

The dose-response curves for all isomers show that the response peaks at approximately 10 µg, with a relatively narrow dynamic range.[1]

-

Responses to all isomers, except for B2, result in a prolonged recovery period for the antennal potential to return to baseline at doses above 1 µg.[1]

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the overall electrical response of the entire antenna to a volatile compound.

Methodology:

-

Preparation of the Insect: An adult medfly is immobilized, and the head is excised. The head is then mounted onto an electrode using conductive gel, with one electrode making contact with the base of the antenna and the other with the cut end of the head.

-

Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A defined puff of air carrying a known concentration of the this compound isomer is injected into the constant air stream.

-

Recording: The change in the electrical potential between the two electrodes is amplified and recorded. This depolarization is the EAG response.

-

Data Analysis: The amplitude of the EAG response is measured and compared across different isomers and concentrations.

Single-Sensillum Recording (SSR)

Objective: To measure the firing rate of individual olfactory receptor neurons (ORNs) housed within a single sensillum. This technique offers higher resolution than EAG.

Methodology:

-

Insect Preparation: The medfly is immobilized in a holder, and the antenna is stabilized.

-

Electrode Placement: A sharp tungsten recording electrode is carefully inserted into the base of a single olfactory sensillum. A reference electrode is placed elsewhere on the insect, often in the eye.

-

Odorant Stimulation: A controlled puff of the this compound isomer is delivered to the antenna.

-

Recording and Analysis: The action potentials (spikes) from the ORN(s) within the sensillum are recorded. The spike frequency before, during, and after stimulation is analyzed to determine the neuron's response profile.

Heterologous Expression of Olfactory Receptors

Objective: To functionally characterize a specific olfactory receptor in a controlled in vitro system. This is a crucial step for deorphanizing receptors and determining their specific ligands.

Methodology:

-

Cloning: The gene encoding a candidate medfly olfactory receptor (OR) is cloned from antennal cDNA.

-

Expression System: The cloned OR gene is co-expressed with the obligatory co-receptor, Orco, in a heterologous system such as Xenopus oocytes or human embryonic kidney (HEK) cells.

-

Functional Assay (Two-Electrode Voltage Clamp for Xenopus oocytes):

-

The oocyte expressing the medfly OR/Orco complex is impaled with two microelectrodes to measure and clamp the membrane potential.

-

A solution containing a specific this compound isomer is perfused over the oocyte.

-

The inward current generated by the activation of the OR/Orco ion channel is recorded.

-

-

Data Analysis: The magnitude of the current is measured to quantify the receptor's response to the ligand. Dose-response curves can be generated to determine the EC50 (half-maximal effective concentration).

Signaling Pathways and Experimental Workflows

Putative Olfactory Signaling Pathway in Medfly

The following diagram illustrates the generally accepted model of insect olfactory signal transduction, which is presumed to be the mechanism for this compound detection in medflies.

References

Trimedlure CAS number and chemical properties

An In-Depth Technical Guide to Trimedlure: Chemical Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent para-pheromone attractant for the male Mediterranean fruit fly (Ceratitis capitata), plays a critical role in pest management and monitoring programs worldwide. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, a detailed synthesis protocol, and the current understanding of its mechanism of action through insect olfactory signaling pathways. The information is presented to support further research and development in the fields of chemical ecology, pest control, and sensory neuroscience.

Chemical and Physical Properties

This compound is the tert-butyl ester of 4- and 5-chloro-2-methylcyclohexanecarboxylic acid. It is a mixture of several isomers, with the trans isomers being the most biologically active.[1] The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 12002-53-8 | [2] |

| Molecular Formula | C₁₂H₂₁ClO₂ | [2] |

| Molecular Weight | 232.75 g/mol | [2] |

| Boiling Point | 107-113 °C | |

| Melting Point | < 25 °C | |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| Appearance | Oily liquid |

Table 1: Chemical and Physical Properties of this compound

Synthesis of this compound

The synthesis of this compound involves the esterification of 4- and 5-chloro-2-methylcyclohexanecarboxylic acid with tert-butanol. The following is a representative experimental protocol based on established chemical principles and synthesis schemes.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Methyl-3-cyclohexenecarboxylic acid

-

Hydrogen chloride (gas or concentrated HCl)

-

Thionyl chloride (SOCl₂)

-

tert-Butanol

-

Pyridine (or other suitable base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

Procedure:

-

Hydrochlorination of 2-Methyl-3-cyclohexenecarboxylic acid:

-

Dissolve 2-methyl-3-cyclohexenecarboxylic acid in a suitable solvent like diethyl ether.

-

Bubble dry hydrogen chloride gas through the solution or react with concentrated hydrochloric acid to yield a mixture of 4- and 5-chloro-2-methylcyclohexanecarboxylic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the solvent under reduced pressure.

-

-

Formation of the Acid Chloride:

-

To the crude chloro-acid mixture, add an excess of thionyl chloride.

-

Gently reflux the mixture for 1-2 hours. The reaction converts the carboxylic acid to the more reactive acid chloride.

-

Distill off the excess thionyl chloride under reduced pressure.

-

-

Esterification with tert-Butanol:

-

Dissolve the resulting acid chloride in anhydrous diethyl ether and cool the solution in an ice bath.

-

Slowly add a solution of tert-butanol and pyridine (as a base to neutralize the HCl byproduct) in diethyl ether to the cooled acid chloride solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete esterification.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation to yield the final mixture of this compound isomers.

-

Analytical Workflow

The analysis of this compound from controlled-release plugs, used in fruit fly traps, is crucial for quality control and for studying its release kinetics. A common analytical method is Gas Chromatography with Flame Ionization Detection (GC-FID).

Caption: Experimental workflow for the GC-FID analysis of this compound.

Biological Activity and Signaling Pathway

This compound acts as a powerful attractant for male Mediterranean fruit flies by mimicking a natural pheromone. This interaction is mediated by the insect's olfactory system, a complex network of sensory neurons that detect chemical cues from the environment.

The binding of an odorant molecule like this compound to a specific Odorant Receptor (OR) on the surface of an olfactory sensory neuron initiates a signal transduction cascade. While the specific receptor for this compound has not yet been definitively identified, the general mechanism of insect olfactory signaling is well-understood and is depicted in the following diagram.

Caption: Generalized insect olfactory signaling pathway.

Upon binding of this compound to an Odorant Receptor, a conformational change activates an associated G-protein. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG then act as second messengers, leading to the opening of ion channels. The subsequent influx of cations depolarizes the neuron, generating an action potential that is transmitted to the brain, resulting in the perception of the odor and triggering a behavioral response, such as attraction towards the source.[3]

Conclusion

This compound remains a cornerstone in the management of the Mediterranean fruit fly. A thorough understanding of its chemical properties, synthesis, and the biological pathways it modulates is essential for optimizing its use and for the development of novel, more effective, and environmentally benign pest control strategies. This guide provides a foundational resource for researchers and professionals working in this important area of agricultural science and chemical ecology.

References

The Historical Development of Trimedlure: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Trimedlure, a synthetic parapheromone, has been a cornerstone of Mediterranean fruit fly (Ceratitis capitata) detection and monitoring programs for over six decades. Its development marked a significant advancement in agricultural pest management, providing a targeted and effective tool for tracking this invasive species. This technical guide delves into the historical evolution of this compound, from its initial discovery to the nuanced understanding of its isomeric composition and the optimization of its delivery systems. It provides a comprehensive overview of the key experimental findings that have shaped its use, presents quantitative data on the efficacy of its various components, and outlines the generalized experimental protocols for its synthesis and bioassay. Furthermore, this guide illustrates the probable olfactory signaling pathway involved in its mode of action, offering a complete technical resource for professionals in the field.

Introduction: The Genesis of a Powerful Attractant

The journey of this compound began in the early 1960s with the discovery of its potent attractive properties for male Mediterranean fruit flies.[1] Chemically identified as tert-butyl 4(and 5)-chloro-cis- and trans-2-methylcyclohexane-1-carboxylate, this compound emerged as a critical tool for the early detection of incipient infestations, a crucial element in preventing widespread agricultural damage.[1] It is a synthetic compound that mimics natural pheromones, luring male flies to traps and thus serving as a sensitive indicator of their presence.[1][2]

Initial formulations of this compound involved its application as a liquid on cotton wicks.[1][3] While effective, this method was hampered by the high volatility of the compound, leading to a relatively short field longevity of two to four weeks.[3] This necessitated frequent and costly maintenance of trapping networks. Subsequent research and development efforts focused on creating more durable and long-lasting formulations, culminating in the introduction of solid polymeric plugs.[1][3] These plugs were designed to reduce the rate of volatilization, significantly extending the effective field life of the lure and improving the efficiency of large-scale monitoring programs.[1][3]

Isomeric Complexity and Differential Attraction

A critical aspect of this compound's chemistry is its existence as a mixture of eight isomers.[4][5] Research soon revealed that these isomers are not created equal in their ability to attract C. capitata. Early olfactometer tests and subsequent field trials consistently demonstrated that the trans-isomers of this compound are significantly more attractive to the male Medfly than the cis-isomers.

Further investigation into the four trans-isomers—designated as TML-A, TML-B₁, TML-B₂, and TML-C—uncovered a clear hierarchy of attractiveness. Field tests have consistently shown that TML-C is the most potent of the four, followed by TML-A. The two "B" isomers exhibit considerably lower attractive properties.[4] This differential attraction underscores the importance of the stereochemistry of the molecule in its interaction with the fly's olfactory receptors.

Quantitative Analysis of Isomer Efficacy

The following table summarizes the quantitative data from field tests comparing the attractiveness of the four trans-isomers of this compound and a standard commercial formulation. The data highlights the superior performance of the TML-C isomer.

| Lure Composition | Mean Total Flies Captured | Relative Attractiveness (%) |

| Standard this compound | 2,239 | 100 |

| trans-Trimedlure (mixture) | 2,501 | 111.7 |

| TML-A | 1,894 | 84.6 |

| TML-B₁ | 506 | 22.6 |

| TML-B₂ | 303 | 13.5 |

| TML-C | 2,094 | 93.5 |

Experimental Protocols

Synthesis of this compound Isomers (Generalized)

The synthesis of this compound and the isolation of its various isomers is a multi-step process. While detailed, step-by-step protocols are best sourced from primary literature, a generalized workflow is presented below. The method described by McGovern et al. (1986) is a foundational reference for this process.

Bioassay for Attractiveness (Generalized)

Evaluating the attractiveness of different this compound isomers and formulations is typically conducted through laboratory-based olfactometer assays and field-based trapping experiments.

Laboratory Olfactometer Bioassay: This method assesses the behavioral response of flies to a specific odor in a controlled environment.

Field Trapping Bioassay: This method evaluates the effectiveness of a lure under real-world environmental conditions. Jackson traps are a standard tool for this purpose.

Putative Olfactory Signaling Pathway

While the specific olfactory receptors and downstream neural pathways for this compound in C. capitata have not been fully elucidated, the mechanism is expected to follow the general principles of insect olfaction. The following diagram illustrates a hypothetical signaling cascade initiated by the binding of a this compound isomer to an olfactory receptor.

Conclusion and Future Directions

This compound has proven to be an invaluable asset in the global management of the Mediterranean fruit fly. The historical progression from a simple liquid formulation to sophisticated, isomer-aware solid dispensers reflects a deepening understanding of its chemical ecology. The clear difference in the biological activity of its isomers, particularly the high efficacy of TML-C, presents opportunities for the development of even more potent and specific lures.

Future research should focus on several key areas. A detailed elucidation of the specific olfactory receptors and neural pathways involved in this compound perception would provide a more complete understanding of its mode of action and could inform the rational design of novel attractants. Furthermore, continued innovation in controlled-release technologies will be crucial for extending the field longevity of lures and reducing the operational costs of large-scale pest management programs. The development of a highly effective attractant for female C. capitata remains a significant, yet challenging, goal in the field.

References

- 1. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]

- 2. researchgate.net [researchgate.net]

- 3. Efficiency of this compound Diluted with Oleic Acid As Sex Attractant for Mediterranean Fruit Fly, Ceratitis capitata Males under Filed Conditions . [journals.ekb.eg]

- 4. This compound enantiomers: differences in attraction for Mediterranean fruit fly, Ceratitis capitata (Wied.) (Diptera: Tephritidae) [agris.fao.org]

- 5. Quantitative structure-activity relationships (QSAR) of this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Attractant Trimedlure: A Technical Review for Pest Control

An In-depth Guide for Researchers and Pest Management Professionals

Trimedlure, a synthetic parapheromone, has been a cornerstone in the detection and management of the Mediterranean fruit fly (Ceratitis capitata, Wiedemann), a globally significant agricultural pest. This technical guide provides a comprehensive review of the scientific literature on this compound, focusing on its efficacy, experimental evaluation, and the underlying principles of its action. This document is intended for researchers, scientists, and pest control professionals engaged in the development and implementation of effective pest management strategies.

Quantitative Efficacy of this compound

The effectiveness of this compound as a male-specific attractant for the Mediterranean fruit fly (Medfly) has been extensively documented. Its performance is influenced by several factors, including the type of dispenser, the age of the lure, and the concentration of the active ingredient.

Trap Capture Data with Various Dispensers and Lure Aging

Field studies have consistently demonstrated the efficacy of this compound in capturing male Medflies. The data presented below, compiled from multiple studies, highlights the performance of different this compound dispensers over time. Jackson traps are a commonly used tool in these evaluations.

| Dispenser Type | Lure Amount (g or ml) | Aging Period (weeks) | Mean Male Medfly Captures (per trap per day) | Reference |

| Liquid on Cotton Wick | 2 ml | Fresh | Varies with population density | [1] |

| Polymeric Plug | 2 g | 0 (Fresh) | Comparable to fresh liquid lure | [2][3] |

| Polymeric Plug | 2 g | 1 | Not significantly different from fresh | [2] |

| Polymeric Plug | 2 g | 2 | Not significantly different from fresh | [2] |

| Polymeric Plug | 2 g | 4 | Not significantly different from fresh | [2] |

| Polymeric Plug | 2 g | 6 | As effective as fresh lures | [2][3] |

| Polymeric Plug | 2 g | 8 | Significantly reduced compared to fresh | [2][3] |

| Polymeric Plug | 2 g | 10 | Significantly reduced compared to fresh | [2] |

| Polymeric Plug | 2 g | 12 | Significantly reduced compared to fresh | [2] |

| Polymeric Plug | 3 g | 6 | As attractive as fresh lures | [3] |

| Polymeric Plug | 3 g | 8 | More effective than 2g plugs of the same age | [3] |

| Polymeric Plug | 3 g | 10 | More effective than 2g plugs of the same age | [3] |

| Polymeric Plug | 4 g | 12 | Performed well up to 12 weeks | [3] |

Note: Trap capture rates are highly dependent on local pest population density, environmental conditions, and specific experimental protocols. The data above should be interpreted as a comparative guide to the relative performance of different lure configurations.

Concentration and Composition Effects

This compound is a mixture of eight isomers of the tert-butyl esters of 4- and 5-chloro-2-methylcyclohexanecarboxylic acids. Research has shown that the isomeric composition significantly influences the attractancy of the lure. One of the isomers is practically unattractive, while another is highly active and long-lasting. The most biologically active enantiomer is the 1S,2S,4R enantiomer of isomer C.[4]

Studies on the optimal concentration of this compound have shown that dispensers releasing around 2 mg/day attract the highest number of Medfly males. Interestingly, increasing the release rate more than six-fold did not significantly decrease male captures, suggesting a lack of a strong repellent effect at higher concentrations.[2]

Key Experimental Protocols

The evaluation of this compound's efficacy relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Field Trapping Longevity Studies

Objective: To determine the effective field lifespan of this compound dispensers.

Materials:

-

Jackson traps with sticky inserts.

-

This compound dispensers: typically 2g polymeric plugs, 3g polymeric plugs, or 2 ml of liquid this compound on a cotton wick (as a standard).

-

Sterile, marked male Mediterranean fruit flies for release-recapture studies.

-

Field site: Typically a citrus or coffee orchard with a known or monitored Medfly population.

Methodology:

-

Lure Weathering: A set of this compound plugs are aged in the field for predetermined intervals (e.g., 1, 2, 4, 6, 8, 10, 12 weeks) under protected, shaded conditions.[2]

-

Trap Deployment: Jackson traps are deployed in a grid pattern within the experimental orchard. Traps are typically hung in the shady part of the tree canopy.

-

Treatments: Traps are baited with one of the following:

-

Freshly prepared 2 ml liquid this compound on a cotton wick (control).

-

Fresh 2g this compound plugs.

-

Aged this compound plugs from the different weathering intervals.

-

-

Fly Release (for sterile release studies): A known number of sterile, marked male Medflies (e.g., 40,000) are released at a central point in the trap grid.[2]

-

Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured male Medflies is recorded.

-

Statistical Analysis: Trap capture data is analyzed using appropriate statistical methods (e.g., ANOVA) to compare the attractiveness of the different aged lures to the fresh control.

Olfactometer Bioassays

Objective: To assess the behavioral response of Medflies to this compound in a controlled laboratory setting.

Materials:

-

Y-tube or multi-arm olfactometer.

-

Source of clean, charcoal-filtered air.

-

Flow meters to regulate airflow.

-

This compound solution of a known concentration.

-

Solvent control (e.g., paraffin oil).

-

Laboratory-reared male Mediterranean fruit flies of a specific age and mating status.

Methodology:

-

Acclimatization: Medflies are starved for a specific period before the bioassay and allowed to acclimate to the experimental room conditions.

-

Odor Delivery: A stream of clean air is passed through two or more arms of the olfactometer. One arm contains the this compound odor source (e.g., a filter paper treated with this compound solution), while the other arm(s) contain a solvent control.

-

Fly Introduction: A single male Medfly is introduced at the base of the olfactometer.

-

Behavioral Observation: The fly's movement is observed for a set period, and its choice of arm (first entry and time spent in each arm) is recorded.

-

Replication: The experiment is replicated with a sufficient number of individual flies to ensure statistical power.

-

Data Analysis: The proportion of flies choosing the this compound-scented arm is compared to the control arm using statistical tests such as a chi-squared test or a G-test.

Visualizing the Mechanisms of Action

To understand how this compound influences Medfly behavior, it is essential to visualize the underlying biological processes. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and a typical experimental workflow.

Caption: Proposed olfactory signaling pathway for this compound in Ceratitis capitata.

Caption: A typical experimental workflow for a this compound field longevity study.

Conclusion

This compound remains a vital tool in the global effort to manage the Mediterranean fruit fly. A thorough understanding of its efficacy under different conditions, coupled with standardized and rigorous experimental evaluation, is crucial for optimizing its use in pest detection and control programs. The data and protocols summarized in this guide provide a foundation for researchers and pest management professionals to build upon, leading to more effective and sustainable strategies for mitigating the impact of this invasive pest. Future research should continue to focus on optimizing lure formulations and dispenser technologies, as well as further elucidating the specific molecular interactions between this compound and the Medfly's olfactory system.

References

- 1. researchgate.net [researchgate.net]

- 2. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 3. Electrophysiological and morphological analyses in two species of insects, Protophormia terraenovae and Ceratitis capitata [iris.unica.it]

- 4. This compound enantiomers: Differences in attraction for mediterranean fruit fly,Ceratitis capitata (Wied.) (Diptera: Tephritidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of Trimedlure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Executive Summary

Trimedlure, a synthetic attractant for the male Mediterranean fruit fly (Ceratitis capitata), is a critical tool in pest management and quarantine programs worldwide. Its use in traps necessitates a thorough understanding of its environmental persistence, degradation pathways, and ultimate fate. This technical guide synthesizes the available scientific information on the environmental fate and degradation of this compound. Despite its widespread use, detailed public data on its environmental degradation are limited, largely due to its targeted application within traps, which minimizes direct environmental release. This guide presents the known physicochemical properties, available degradation data, and outlines the experimental approaches necessary for a more comprehensive environmental risk assessment.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a compound is fundamental to predicting its environmental behavior. This compound is a mixture of isomers of tert-butyl 4-(and 5-)-chloro-2-methylcyclohexanecarboxylate. The properties of the main active isomer are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁ClO₂ | PubChem |

| Molecular Weight | 232.74 g/mol | PubChem |

| Physical State | Colorless to pale yellow liquid with a fruity odor | CymitQuimica[1] |

| Boiling Point | 107-113 °C | DrugFuture[2] |

| Water Solubility | Data not readily available, but expected to be low based on structure | Inferred |

| Vapor Pressure | High volatility is a known characteristic for its function as a lure | CymitQuimica[1] |

| Octanol-Water Partition Coefficient (LogP) | 3.4 | PubChem[3] |

Table 1: Physicochemical properties of this compound.

The high LogP value suggests a tendency for this compound to partition into organic matter in soil and sediment rather than remaining in the water column. Its high volatility is essential for its function as an attractant but also indicates that atmospheric transport could be a potential, though likely minor, route of environmental distribution from traps.[1]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key pathways for the breakdown of chemical compounds in the environment.

Hydrolysis

No specific experimental studies detailing the hydrolysis rate of this compound under various pH conditions were identified in the public literature. As an ester, this compound is susceptible to hydrolysis, which would cleave the ester bond to form tert-butanol and the corresponding chloromethylcyclohexanecarboxylic acid. The rate of this reaction is expected to be dependent on pH and temperature.

Photodegradation

Specific studies on the photodegradation of this compound in water, soil, or air are not publicly available. The chemical structure of this compound does not contain significant chromophores that would suggest rapid degradation by sunlight. However, indirect photolysis, mediated by other substances in the environment, cannot be ruled out.

Degradation in Formulated Products

A study on the chemical degradation of this compound in solid three-component male lure dispensers (TMR) provides some insight into its persistence under environmental conditions. The study found that this compound was the fastest degrading of the three lures tested (the others being methyl eugenol and raspberry ketone).[4]

| Condition | Observation | Source |

| Summer Weathering (8 weeks) | Dispensers degraded faster than in winter. | [4] |

| Winter Weathering (12 weeks) | Dispensers degraded slower than in summer. | [4] |

Table 2: Summary of this compound degradation in multi-lure dispensers.

This study indicates that temperature is a significant factor in the degradation or dissipation of this compound from the dispenser matrix, though it does not distinguish between chemical degradation and volatilization.[4]

Biotic Degradation

Without specific studies, the biodegradation potential of this compound can only be inferred. The tert-butyl group and the chlorinated cyclohexane ring may present challenges for microbial degradation.

Experimental Protocols

Detailed experimental protocols for the environmental fate of this compound are not available in the public domain. However, based on standard methodologies for chemical fate testing, the following outlines a potential experimental workflow for assessing this compound's degradation.

Caption: Hypothetical workflow for this compound environmental fate studies.

Logical Relationships in Environmental Exposure

The primary factor limiting the environmental impact of this compound is its method of application. The following diagram illustrates the logical relationships influencing its environmental presence.

Caption: Factors influencing this compound's environmental presence.

Conclusions and Future Research

The available data suggest that the use of this compound in controlled-release dispensers within traps poses a low risk to the environment due to limited direct release.[5] However, a comprehensive understanding of its environmental fate and degradation is lacking. Future research should focus on:

-

Standardized Hydrolysis and Photolysis Studies: To quantify the abiotic degradation rates of this compound under various environmental conditions.

-

Soil and Aquatic Biodegradation Studies: To determine the potential for microbial degradation and to identify any persistent metabolites.

-

Metabolite Identification and Toxicity: To characterize the degradation products of this compound and assess their potential toxicity.

Such studies would provide the necessary data for a more complete and quantitative environmental risk assessment of this compound, ensuring its continued safe and effective use in agricultural pest management.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Degradation of TMR Multilure Dispensers for Fruit Fly Detection Weathered Under California Climatic Conditions | Semantic Scholar [semanticscholar.org]

- 3. Chemical Degradation of TMR Multilure Dispensers for Fruit Fly Detection Weathered Under California Climatic Conditions [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. bioone.org [bioone.org]

The Enantioselective Biological Activity of Trimedlure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimedlure, a synthetic parapheromone, is a cornerstone in the monitoring and management of the Mediterranean fruit fly (Ceratitis capitata), a significant agricultural pest worldwide. Comprising a complex mixture of eight stereoisomers, the biological activity of this compound is not uniform across these components. This technical guide provides an in-depth analysis of the enantioselective biological activity of this compound, focusing on the differential attraction of its enantiomers to the male Mediterranean fruit fly. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of associated biological and experimental frameworks to support further research and development in this field.

Data Presentation: Biological Activity of this compound Enantiomers and Isomers

The biological efficacy of this compound is highly dependent on its stereochemistry. The following tables summarize the quantitative data from field bioassays and electrophysiological studies, highlighting the differences in attraction and antennal response to various this compound enantiomers and isomers.

Table 1: Field Bioassay of this compound Enantiomers of Isomers A and C

This table presents the mean captures of male Mediterranean fruit flies in Jackson traps baited with enantiomers of this compound isomers A and C. The data clearly indicates that the (+)-enantiomer of isomer C is the most attractive.

| Isomer | Enantiomer | Mean Flies Captured per Trap per Day | Statistical Grouping* |

| C | (1S,2S,4R)-(+) | 13.8 | a |

| C | Racemic (±) | 9.7 | ab |

| C | (1R,2R,4S)-(-) | 4.8 | bc |

| A | (1R,2R,5S)-(+) | 3.8 | c |

| A | Racemic (±) | 2.5 | cd |

| A | (1S,2S,5R)-(-) | 1.1 | d |

| Control | (Unbaited) | 0.1 | d |

*Means followed by the same letter are not significantly different (P < 0.05) based on Duncan's multiple range test.

Data sourced from Doolittle, R. E., et al. (1991). This compound enantiomers: differences in attraction for mediterranean fruit fly, Ceratitis capitata (Wied.) (Diptera: Tephritidae). Journal of Chemical Ecology, 17(2), 475-484.[1][2]

Table 2: Electroantennogram (EAG) Response of Ceratitis capitata to trans-Trimedlure Isomers

This table summarizes the electrophysiological responses of male and female Mediterranean fruit fly antennae to the four trans isomers of this compound. The data reveals sex-specific differences in antennal sensitivity.

| Isomer | Mean EAG Response (mV) - Male | Mean EAG Response (mV) - Female |

| C | -0.45 ± 0.04 | -0.32 ± 0.03 |

| A | -0.31 ± 0.03 | -0.38 ± 0.04 |

| B1 | -0.36 ± 0.03 | -0.34 ± 0.03 |

| B2 | -0.21 ± 0.02 | -0.24 ± 0.02 |

Data represents the mean peak amplitude of the EAG response at a 10 µg dose. Data sourced from Jang, E. B., & Light, D. M. (1989). Electroantennogram responses of mediterranean fruit fly, Ceratitis capitata (Diptera: Tephritidae) to this compound and its trans isomers. Journal of Chemical Ecology, 15(8), 2219-2231.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used to generate the data presented above.

Field Bioassay for Attractiveness of this compound Enantiomers

This protocol outlines the methodology for a field-based trapping experiment to determine the relative attractiveness of different this compound enantiomers to the male Mediterranean fruit fly.

1. Lure Preparation:

-

The individual enantiomers and racemic mixtures of this compound isomers are synthesized and purified.

-

Cotton wicks are loaded with a precise amount of the test compound, typically 25 mg dissolved in a volatile solvent like dichloromethane.

-

The solvent is allowed to evaporate completely before field deployment.

2. Trapping:

-

Jackson traps are used for the bioassay.

-

The baited cotton wicks are placed inside the traps.

-

Traps are deployed in an orchard or suitable habitat for Ceratitis capitata.

-

A randomized complete block design is typically employed to minimize the effects of location and environmental variability. Traps are spaced at a sufficient distance (e.g., 50 meters) to avoid interference.

3. Data Collection and Analysis:

-

Traps are inspected daily, and the number of captured male flies is recorded.

-

The experiment is run for a predetermined period, often several days, with the lures being replaced at regular intervals if necessary.

-

The collected data (mean number of flies per trap per day) is statistically analyzed, commonly using Analysis of Variance (ANOVA) followed by a multiple range test (e.g., Duncan's or Tukey's) to compare the attractiveness of the different treatments.[4]

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the overall electrical response of the insect antenna to volatile compounds. This protocol describes the general procedure for obtaining EAG recordings from Ceratitis capitata in response to this compound isomers.

1. Fly Preparation:

-

Adult male or female flies of a specific age are used.

-

The fly is immobilized, and the head is excised.

-

The head is mounted onto a holder with conductive gel.

2. Electrode Placement:

-

A recording electrode, filled with a saline solution, is placed in contact with the tip of the antenna.

-

A reference electrode is inserted into the back of the head capsule.

3. Odor Delivery:

-

A constant stream of purified and humidified air is passed over the antenna.

-

A known amount of the this compound isomer, dissolved in a solvent and applied to a filter paper, is introduced into the airstream for a short duration (e.g., 0.5 seconds).

4. Data Recording and Analysis:

-

The change in electrical potential between the recording and reference electrodes upon odor stimulation is amplified and recorded.

-

The amplitude of the negative deflection (depolarization) of the signal is measured in millivolts (mV).

-

The mean response to each isomer is calculated from multiple repetitions.

Signaling Pathways and Experimental Workflows

Putative Olfactory Signaling Pathway in Ceratitis capitata

While the specific olfactory receptors for this compound in C. capitata have not yet been identified, a generalized insect olfactory signaling pathway can be proposed. This diagram illustrates the likely sequence of events from the binding of a this compound enantiomer to an olfactory receptor to the generation of a neuronal signal.

Caption: A putative olfactory signaling pathway for this compound in C. capitata.

Experimental Workflow for Field Bioassay

This diagram illustrates the logical flow of a typical field bioassay to evaluate the attractiveness of this compound enantiomers.

Caption: Workflow for a field bioassay of this compound enantiomer attractiveness.

Conclusion

The biological activity of this compound is a clear example of enantioselectivity in insect chemical ecology. The research summarized in this guide demonstrates that the (1S,2S,4R)-(+)-enantiomer of isomer C is the most potent attractant for male Mediterranean fruit flies.[1][2] Furthermore, electrophysiological studies indicate sex-specific differences in antennal responses to the various isomers.[3] These findings have significant implications for the development of more effective and specific lures for the monitoring and control of this pest. By focusing on the synthesis and formulation of the most active enantiomer, the efficiency of trapping systems can be enhanced, potentially leading to improved pest management strategies. Future research should aim to identify the specific olfactory receptors involved in this compound perception to further elucidate the molecular basis of this enantioselectivity.

References

- 1. This compound enantiomers: Differences in attraction for mediterranean fruit fly,Ceratitis capitata (Wied.) (Diptera: Tephritidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound enantiomers: differences in attraction for Mediterranean fruit fly, Ceratitis capitata (Wied.) (Diptera: Tephritidae) [agris.fao.org]

- 3. Electroantennogram responses of mediterranean fruit fly,Ceratitis capitata (Diptera: Tephritidae) to this compound and itstrans isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Trimedlure Formulations and Dispenser Types

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Trimedlure formulations and the various dispenser types used for the attraction of the Mediterranean fruit fly, Ceratitis capitata. Detailed protocols for the preparation, field evaluation, and analysis of this compound dispensers are included to facilitate research and development in this area.

This compound Formulations

This compound (TML) is a synthetic kairomone that is highly attractive to male Mediterranean fruit flies. It is a multi-component lure, primarily consisting of a mixture of the four trans-isomers of tert-butyl 4- and 5-chloro-2-methylcyclohexanecarboxylate. The effectiveness of this compound is significantly influenced by its formulation and the dispenser used for its release.

Common Formulations:

-

Liquid this compound: Pure TML or TML mixed with high-boiling point extenders (e.g., Capilure®) to reduce its volatility. This formulation is typically applied to absorbent materials like cotton wicks.

-

Solid Formulations: this compound is incorporated into a solid matrix to achieve a controlled release over an extended period. Polymeric materials are most commonly used for this purpose.

Dispenser Types and Characteristics

The choice of dispenser is critical for optimizing the efficacy and longevity of this compound in the field. Different dispenser types offer varying release rates and durations of effectiveness.

| Dispenser Type | Composition/Structure | Typical this compound Loading | Field Longevity | Key Characteristics |

| Cotton Wick | Absorbent cotton | 2 g (liquid TML) | 2-4 weeks | High initial release rate, short field life due to rapid volatilization. Requires frequent re-treatment.[1][2] |